molecular formula C14H14N2O4 B2810527 N-Furan-2-ylmethyl-N'-(2-methoxy-phenyl)-oxalamide CAS No. 352013-19-5

N-Furan-2-ylmethyl-N'-(2-methoxy-phenyl)-oxalamide

Cat. No. B2810527
CAS RN: 352013-19-5
M. Wt: 274.276
InChI Key: POGVQNZBSPKXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Furan-2-ylmethyl-N'-(2-methoxy-phenyl)-oxalamide, also known as FMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxalamide family, which is known for its diverse biological activities. FMMP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. The use of BFMO allows the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, demonstrating its utility in synthesizing pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Structural Characterization and Analysis

Research involving 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one compound highlighted its synthesis and characterization through FT-IR, 1H, and 13C NMR spectroscopy. X-ray powder diffraction (XRPD) analyses revealed the compound's triclinic space group, contributing to the understanding of molecular structure and intermolecular interactions via Hirshfeld surface analysis (Rahmani et al., 2017).

Cytotoxicity Studies

Studies on benzoxazine and aminomethyl derivatives of eugenol, including compounds with a furan-2-ylmethyl moiety, have explored their cytotoxic effects against the MCF-7 cancer cell line. These studies provide insight into the potential therapeutic applications of furan-2-ylmethyl derivatives in cancer treatment (Rudyanto, Widiandani, & Syahrani, 2015).

Anti-Adipogenic and Anti-Inflammatory Properties

Research on methoxybenzo[b]furan derivatives from traditional Chinese medicine has shown that these compounds inhibit adipocyte differentiation and reduce the expression of proinflammatory adipokines. Such findings suggest the potential of furan derivatives in managing obesity-related inflammatory diseases (Sung et al., 2010).

Reversibility of Furan-Maleimide Cycloadditions

Investigations into the effects of furan and maleimide substitution have provided valuable insights into the dynamic reversibility of their Diels-Alder reactivity. This research contributes to the understanding of how substituents can tune the reactivity and reversibility of furan-maleimide cycloadditions, influencing the design of thermally responsive materials (Boutelle & Northrop, 2011).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGVQNZBSPKXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.